molecular formula C6H10O2 B8217438 (3S)-3-methyloxan-4-one

(3S)-3-methyloxan-4-one

Cat. No.: B8217438
M. Wt: 114.14 g/mol
InChI Key: PGPWMORFOPRGCA-YFKPBYRVSA-N
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Description

(3S)-3-Methyloxan-4-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring structure containing an oxygen atom and a ketone functional group at the fourth position The compound is chiral, with the (3S) configuration indicating the spatial arrangement of the substituents around the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. For instance, the reaction of 3-methyl-1,4-butanediol with an acid catalyst can lead to the formation of the oxanone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes steps such as the preparation of the starting materials, the cyclization reaction, and purification of the final product through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3S)-3-methyloxan-4-one involves its interaction with various molecular targets. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The oxygen atom in the ring can also form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    (3R)-3-Methyloxan-4-one: The enantiomer of (3S)-3-methyloxan-4-one, differing in the spatial arrangement of the substituents around the third carbon atom.

    4-Hydroxy-3-methyloxan-2-one: A compound with a hydroxyl group at the fourth position instead of a ketone.

    3-Methyl-2-oxanone: A compound with the ketone group at the second position instead of the fourth.

Uniqueness: this compound is unique due to its specific chiral configuration and the position of the ketone group, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

(3S)-3-methyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWMORFOPRGCA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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